molecular formula C37H44N8O4 B560142 Fenebrutinib CAS No. 1434048-34-6

Fenebrutinib

カタログ番号: B560142
CAS番号: 1434048-34-6
分子量: 664.8 g/mol
InChIキー: WNEODWDFDXWOLU-QHCPKHFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

フェネブルチニブは、ブルトンチロシンキナーゼの強力で、非常に選択的な、非共有結合性、可逆的な阻害剤です。この酵素は、B細胞の発生と活性化、およびマクロファージやミクログリアなどの自然免疫系の細胞の活性化において重要な役割を果たします。 フェネブルチニブは現在、多発性硬化症や関節リウマチなどの自己免疫疾患における潜在的な治療用途について調査されています .

準備方法

フェネブルチニブの合成には、重要な中間体の形成とその後の反応を含むいくつかのステップが含まれます。合成における重要なステップの1つは、芳香族ニトロ基の還元であり、これは触媒静的ミキサー技術を使用して効率的に達成できます。 この方法は、反応条件を監視および最適化するためにリアルタイム分析を可能にします . フェネブルチニブの工業生産方法は、高い収率と純度を確保するように設計されており、多くの場合、連続フロー化学やリアルタイムモニタリングなどの高度な技術が含まれています。

化学反応の分析

フェネブルチニブは、以下を含むさまざまな化学反応を受けます。

    酸化: ピリジン部分の第一級アルコール基は、アルデヒド中間体を形成するように酸化することができます。

    N-脱アルキル化: この反応は、窒素原子からのアルキル基の除去を含み、イミニウム中間体の形成につながります。

    水酸化: ピペラジン環へのヒドロキシル基の付加。

    N-酸化: この反応は、分子内の窒素原子の酸化を含みます.

これらの反応で使用される一般的な試薬には、シアン化カリウム、グルタチオン、およびメトキシラミンが含まれ、これらは過渡的な不安定な中間体を捕捉するのに役立ちます . これらの反応から生成される主な生成物には、さまざまな代謝産物と付加体が含まれ、それらは質量分析などの高度な技術を使用して分析できます。

科学研究への応用

フェネブルチニブは、特に化学、生物学、医学、および産業の分野において、幅広い科学研究への応用があります。

科学的研究の応用

Multiple Sclerosis

Overview
Fenebrutinib is being evaluated primarily for relapsing forms of multiple sclerosis (RMS) and primary progressive multiple sclerosis (PPMS).

Clinical Trials

  • FENopta Study : A Phase II randomized, double-blind, placebo-controlled trial involving 109 adults with RMS. The study's primary endpoint was the reduction of new T1 gadolinium-enhancing lesions as measured by MRI after 12 weeks. Secondary endpoints included the number of new or enlarging T2-weighted lesions.
  • Results : this compound significantly reduced MRI markers of disease activity compared to placebo, demonstrating its capability to penetrate the central nervous system effectively. The safety profile was consistent with previous studies, showing no new safety concerns identified .

Systemic Lupus Erythematosus

Overview
this compound's efficacy has also been explored in patients with systemic lupus erythematosus, a condition marked by aberrant B-cell activity.

Clinical Trials

  • Phase II Study : This study assessed the safety and efficacy of this compound in patients with moderately to severely active systemic lupus erythematosus while on standard therapy.
  • Results : Although the primary endpoint (SLE Responder Index 4) was not met, significant reductions were observed in BTK-dependent biomarkers such as anti-double-stranded DNA autoantibodies and total immunoglobulin levels compared to placebo .

Chronic Spontaneous Urticaria

Overview
this compound has been investigated for its effects on chronic spontaneous urticaria that is refractory to standard antihistamine treatment.

Clinical Trials

  • Study Findings : In a clinical trial involving patients with chronic spontaneous urticaria, this compound demonstrated dose-dependent improvements in disease control within eight weeks of treatment .

Comparative Efficacy

The following table summarizes key findings from clinical trials evaluating this compound's efficacy across different conditions:

ConditionTrial PhasePrimary EndpointKey Findings
Relapsing Multiple SclerosisPhase IIReduction in T1 gadolinium lesionsSignificant reduction in MRI markers; no new safety concerns
Systemic Lupus ErythematosusPhase IISLE Responder Index 4Strong pathway inhibition; primary endpoint not met
Chronic Spontaneous UrticariaPhase IIDisease activity controlDose-dependent increase in well-controlled disease rates

Safety Profile

This compound has exhibited an acceptable safety profile across various studies. Adverse events were similar across treatment groups, with no new safety issues emerging during trials. The overall rates of adverse events were reported at approximately 38% for this compound compared to 33% for placebo in the FENopta study .

作用機序

フェネブルチニブは、ブルトンチロシンキナーゼの活性を阻害することによって効果を発揮します。この酵素は、自己免疫疾患の根底にある炎症プロセスに関与するB細胞とミクログリアの活性化に不可欠です。 ブルトンチロシンキナーゼを阻害することにより、フェネブルチニブはこれらの免疫細胞の活性化を抑制し、炎症と疾患の進行を減少させます . フェネブルチニブの分子標的には、B細胞とマクロファージやミクログリアなどの骨髄系細胞が含まれます .

類似化合物との比較

フェネブルチニブは、可逆的で非共有結合性の結合メカニズムにより、ブルトンチロシンキナーゼ阻害剤の中でユニークです。他の類似の化合物には以下が含まれます。

これらの共有結合阻害剤と比較して、フェネブルチニブは可逆的な結合の利点を提供し、これはより好ましい安全性プロファイルとオフターゲット効果の低減をもたらす可能性があります .

生物活性

Fenebrutinib, a reversible and non-covalent inhibitor of Bruton's tyrosine kinase (BTK), is under investigation for various autoimmune and inflammatory conditions. This article explores its biological activity, including pharmacological effects, clinical trial outcomes, and mechanisms of action, supported by data tables and case studies.

BTK plays a critical role in B-cell receptor signaling, influencing B-cell activation, proliferation, and survival. By inhibiting BTK, this compound disrupts these pathways, leading to reduced inflammatory responses. The compound has shown the ability to penetrate the blood-brain barrier, making it particularly relevant for neurological conditions.

Pharmacological Properties

This compound is characterized by:

  • Potency : It has been demonstrated to be 130 times more selective for BTK compared to other kinases, minimizing off-target effects .
  • Reversibility : Its non-covalent binding allows for controlled modulation of BTK activity .

Rheumatoid Arthritis

In a Phase II study comparing this compound with placebo and adalimumab in rheumatoid arthritis patients:

  • ACR50 Response Rates :
    • This compound 200 mg twice daily: 35%
    • Adalimumab: 36%
    • Placebo: 12% .

The study indicated that this compound was well-tolerated with no significant safety concerns.

Systemic Lupus Erythematosus (SLE)

In another Phase II trial for SLE:

  • SRI-4 Response Rates at Week 48 :
    • This compound 150 mg once daily: 51%
    • This compound 200 mg twice daily: 52%
    • Placebo: 44% .

While the primary endpoint was not met, significant reductions in BTK-dependent autoantibody levels were observed.

Chronic Spontaneous Urticaria (CSU)

A Phase II study revealed that this compound significantly reduced disease activity in CSU patients who were refractory to antihistamines:

  • UAS7 Score Changes :
Treatment GroupUAS7 Score Change (Mean ± CI)
Placebo−11.2 (−16.3 to −6.0)
This compound 50 mg/d−11.7 (−16.9 to −6.5)
This compound 150 mg/d−17.6 (−22.6 to −12.7)
This compound 200 mg/bid−20.7 (−25.8 to −15.6)

This indicates a dose-dependent efficacy in controlling symptoms .

Safety Profile

This compound has exhibited an acceptable safety profile across multiple studies:

  • Adverse Events : Serious adverse events were more frequent at higher doses but remained manageable .
  • Tolerability : Single therapeutic doses were well tolerated with no significant impact on cardiac function as measured by QT/QTc intervals .

Case Studies and Research Findings

  • Microglial Activation : In preclinical models, this compound blocked microglial Fc gamma receptor activation, reducing cytokine release and neuronal damage .
  • Multiple Sclerosis : In the FENopta study, this compound demonstrated near-complete suppression of new T1 gadolinium-enhancing lesions in relapsing multiple sclerosis patients after 48 weeks of treatment .

特性

IUPAC Name

10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-6-oxopyridin-3-yl]pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44N8O4/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44/h5-8,13-14,17,19,23,27,46H,9-12,15-16,18,20-22H2,1-4H3,(H,39,40)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEODWDFDXWOLU-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434048-34-6
Record name Fenebrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1434048346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenebrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14785
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FENEBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9L2885WUL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is Fenebrutinib, and what is its mechanism of action?

A1: this compound is a small-molecule, orally administered inhibitor of Bruton's tyrosine kinase (BTK) [, , ]. BTK is a key enzyme involved in B-cell receptor (BCR) signaling, and its inhibition disrupts B-cell activation and proliferation [, , , ]. This compound demonstrates high selectivity for BTK, exhibiting over 100-fold selectivity compared to other kinases [].

Q2: How does this compound impact myeloid cells?

A2: Besides its effect on B-cells, this compound also modulates myeloid cell activity, primarily through its inhibitory action on Fcγ receptor signaling pathways [, , , ].

Q3: What are the downstream effects of BTK inhibition by this compound?

A3: this compound's inhibition of BTK leads to a significant reduction in key biomarkers associated with B-cell and myeloid cell activity. This includes reduced levels of rheumatoid factor (RF), total IgM and IgG, chemokines CCL4 and CXCL13, C-reactive protein (CRP), and interleukin-6 (IL-6) []. Additionally, it dampens plasmablast signals and lowers anti-double-stranded DNA (dsDNA) and IgG levels [].

Q4: Can this compound impact cells in the central nervous system (CNS)?

A4: Yes, this compound, as a small molecule, can cross the blood-brain barrier and potentially affect microglia in the CNS. This property makes it a promising candidate for treating CNS-related autoimmune diseases, such as multiple sclerosis [, ].

Q5: Is there information available about the molecular formula, weight, and spectroscopic data of this compound?

A5: While the provided research papers primarily focus on this compound's pharmacological properties and clinical trial data, detailed structural information like molecular formula, weight, and spectroscopic data is not explicitly provided.

Q6: What is the absorption profile of this compound?

A6: this compound is an orally administered drug. Notably, the presence of hydroxypropyl-β-cyclodextrin, an excipient commonly used to enhance drug solubility, can affect this compound's absorption. Studies indicate that itraconazole, often used in drug-drug interaction studies, can complex with hydroxypropyl-β-cyclodextrin, leading to a decrease in this compound's maximum plasma concentration (Cmax) and a delay in the time to reach Cmax (Tmax) [, ].

Q7: How is this compound metabolized in the body?

A7: this compound is a substrate for CYP3A, a key enzyme involved in drug metabolism []. Research suggests that it acts as a time-dependent inhibitor of CYP3A, potentially leading to drug-drug interactions. Additionally, this compound inhibits BCRP and OATP1B transporters in vitro [, , ].

Q8: Does this compound interact with methotrexate?

A8: Studies show that this compound does not have a clinically significant pharmacokinetic interaction with methotrexate [].

Q9: What is the efficacy of this compound in preclinical models of autoimmune diseases?

A9: this compound has been investigated in various preclinical models of autoimmune diseases. For instance, in rat models of hemorrhagic shock-induced multiple organ dysfunction syndrome (MODS), this compound demonstrated a reduction in organ injury and dysfunction []. In studies using blood samples, this compound effectively blocked platelet activation induced by FcγRIIA stimulation, indicating potential as an antithrombotic agent [].

Q10: Has this compound been studied in clinical trials for rheumatoid arthritis?

A10: Yes, this compound has been evaluated in Phase II clinical trials for rheumatoid arthritis (RA) in patients with inadequate responses to methotrexate or TNF inhibitors []. Results indicated that this compound exhibited higher efficacy rates compared to placebo in achieving an ACR50 response at week 12 and showed comparable efficacy to adalimumab in patients with an inadequate response to methotrexate [].

Q11: What about clinical trials for systemic lupus erythematosus (SLE)?

A11: this compound was also studied in a Phase II clinical trial for SLE. Despite meeting pharmacodynamic targets by reducing phosphorylated BTK and other relevant biomarkers, the trial did not meet its primary endpoint for efficacy [, ].

Q12: What is the efficacy of this compound in treating chronic spontaneous urticaria (CSU)?

A12: this compound has demonstrated promising results in a Phase 2 trial for CSU refractory to up-dosed H1-antihistamines, exhibiting significant reductions in weekly Urticaria Activity Score (UAS7) []. It was particularly effective in patients with type IIb autoimmunity, a subtype of CSU less responsive to omalizumab [, ].

Q13: Are there known resistance mechanisms to this compound?

A13: While the provided research papers do not focus extensively on resistance mechanisms specific to this compound, it's important to note that acquired resistance is a common challenge with kinase inhibitors []. Mutations in the BTK kinase domain, particularly at the C481 residue, have been shown to confer resistance to irreversible BTK inhibitors []. As a reversible inhibitor, this compound might be less susceptible to this particular resistance mechanism.

Q14: Is there any cross-resistance between this compound and other BTK inhibitors?

A14: While the provided research does not explicitly address cross-resistance between this compound and other BTK inhibitors, it is a crucial consideration [, ]. Structural similarities and shared binding sites among BTK inhibitors raise the possibility of cross-resistance, particularly with other reversible BTK inhibitors [].

Q15: Are there any biomarkers associated with this compound's efficacy in CSU?

A15: Research suggests that a positive basophil histamine release assay (BHRA) or positive anti-FcεRI IgG antibodies, both indicative of type IIb autoimmunity in CSU, are associated with better improvement in UAS7 scores at lower this compound doses [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。